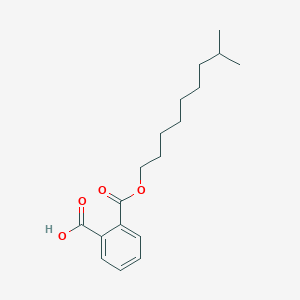
Monoisodecyl phthalate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Monoisodecyl phthalate is synthesized through the esterification of phthalic anhydride with isodecanol. The reaction typically involves heating phthalic anhydride with isodecanol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is continuously stirred and maintained at an elevated temperature to ensure efficient mixing and reaction completion. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Monoisodecyl phthalate primarily undergoes hydrolysis and oxidation reactions. Hydrolysis occurs when the ester bond is cleaved in the presence of water, leading to the formation of phthalic acid and isodecanol. Oxidation reactions can occur under specific conditions, leading to the formation of various oxidation products .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound. Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed:
Hydrolysis: Phthalic acid and isodecanol.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Scientific Research Applications
Monoisodecyl phthalate has several scientific research applications, including:
Biomonitoring: It is measured in urine samples as a biomarker of exposure to certain phthalates.
Toxicological Studies: In controlled laboratory settings, scientists use this compound to study its effects on cells, tissues, and whole organisms.
Environmental Monitoring: this compound is sometimes measured in environmental samples like water and soil to track the presence of phthalate contamination.
Mechanism of Action
Monoisodecyl phthalate, like other phthalates, is known to act as an endocrine disruptor. It can interfere with the body’s hormonal system by mimicking or blocking hormones and disrupting the body’s normal hormonal balance. This disruption can affect various physiological processes, including development, reproduction, and metabolism .
Molecular Targets and Pathways:
Hormone Receptors: this compound can bind to hormone receptors, such as estrogen and androgen receptors, altering their normal function.
Enzymatic Pathways: It can affect the activity of enzymes involved in hormone synthesis and metabolism, leading to altered hormone levels in the body.
Comparison with Similar Compounds
Diisodecyl Phthalate (DIDP): A phthalate ester with two isodecyl groups.
Di-n-butyl Phthalate (DBP): A phthalate ester with two n-butyl groups.
Diethyl Phthalate (DEP): A phthalate ester with two ethyl groups.
Uniqueness of Monoisodecyl Phthalate: this compound is unique due to its specific alkyl chain structure, which includes an 8-methylnonyl group. This structural feature can influence its physical and chemical properties, such as solubility, volatility, and reactivity, distinguishing it from other phthalates .
Properties
IUPAC Name |
2-(8-methylnonoxycarbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-14(2)10-6-4-3-5-9-13-22-18(21)16-12-8-7-11-15(16)17(19)20/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICLWBMRDQUIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953152 | |
| Record name | 2-{[(8-Methylnonyl)oxy]carbonyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31047-64-0 | |
| Record name | 1,2-Benzenedicarboxylic acid, monoisodecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031047640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(8-Methylnonyl)oxy]carbonyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



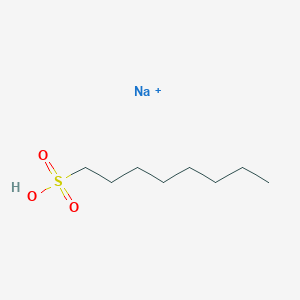
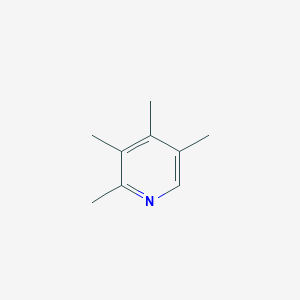
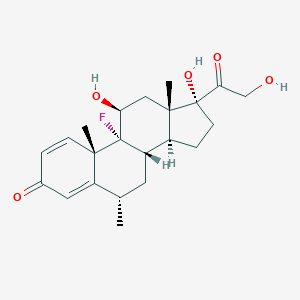


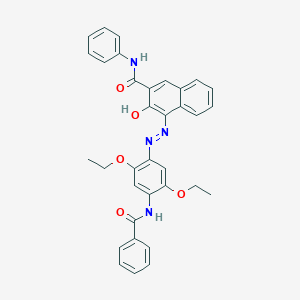


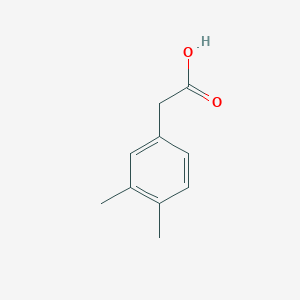
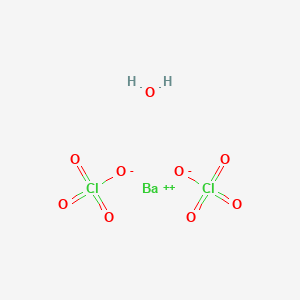

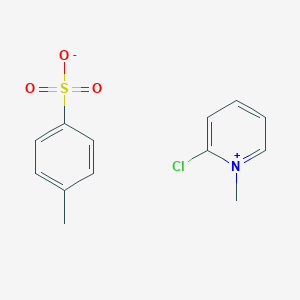
![4-[4-(4-pentoxyphenyl)phenyl]benzoic acid](/img/structure/B105342.png)
